2-Cyclohexylquinoline-4-carboxylic acid

Descripción general

Descripción

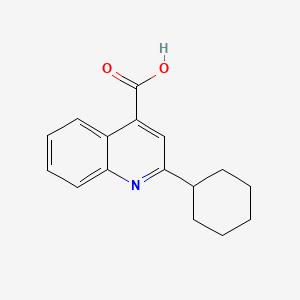

2-Cyclohexylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a cyclohexyl group attached to the quinoline ring at the second position and a carboxylic acid group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction proceeds under acidic or basic conditions, often requiring a catalyst such as hydrochloric acid or sulfuric acid. Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclohexylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

2-Cyclohexylquinoline-4-carboxylic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. Research indicates that derivatives of quinoline carboxylic acids can inhibit the growth of Mycobacterium tuberculosis and other resistant strains, making them potential candidates for new antibiotic therapies .

Cancer Research

The compound has also shown promise in cancer research. It acts as an inhibitor of specific enzymes involved in cancer progression, such as SIRT3 deacetylase. Studies have demonstrated that certain derivatives can selectively inhibit SIRT3, leading to reduced proliferation of cancer cells in vitro . This suggests potential for development into therapeutic agents targeting cancer metabolism.

Agricultural Chemistry

Pesticidal Properties

this compound is utilized in the formulation of agrochemicals. Its effectiveness as a pesticide has been documented, particularly in controlling bacterial and fungal infections in crops. The compound can prevent diseases such as soft rot in vegetables and blight in rice, which are critical for agricultural sustainability .

Herbicide Development

Research has indicated that quinoline derivatives can also serve as herbicides, inhibiting the growth of unwanted plants while being less harmful to crops. This application is vital for integrated pest management strategies aimed at reducing chemical usage in agriculture.

Material Science

Polymer Synthesis

In material science, this compound is used to synthesize novel polymers with enhanced properties. These polymers exhibit improved chemical resistance and durability, making them suitable for various industrial applications, including coatings and adhesives.

Nanocomposite Materials

The compound's incorporation into nanocomposite materials has been explored to enhance mechanical properties and thermal stability. Such advancements are crucial for developing materials that can withstand harsh environmental conditions.

Analytical Chemistry

Reagent in Analytical Methods

this compound serves as a reagent in analytical chemistry for detecting and quantifying substances in complex mixtures. Its utility in quality control processes across various industries underscores its importance in maintaining standards for product safety and efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple strains of bacteria, including resistant strains of E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 2: Cancer Cell Inhibition

In vitro assays revealed that derivatives of this compound significantly inhibited the growth of breast cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through SIRT3 inhibition, providing a promising pathway for further drug development .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against M. tuberculosis |

| Cancer treatment | Inhibits SIRT3; reduces cancer cell proliferation | |

| Agricultural Chemistry | Pesticides | Controls soft rot and blight |

| Herbicides | Selectively inhibits weed growth | |

| Material Science | Polymer synthesis | Enhanced durability and chemical resistance |

| Nanocomposites | Improved mechanical properties | |

| Analytical Chemistry | Quality control | Effective reagent for substance detection |

Mecanismo De Acción

The mechanism of action of 2-Cyclohexylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparación Con Compuestos Similares

- 2-Phenylquinoline-4-carboxylic acid

- 2-Hydroxyquinoline-4-carboxylic acid

- 3-Hydroxyquinoline-4-carboxylic acid

Comparison: 2-Cyclohexylquinoline-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Actividad Biológica

2-Cyclohexylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of quinoline, characterized by a cyclohexyl group at the 2-position and a carboxylic acid functional group at the 4-position. Its structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of various enzymes, including histone deacetylases (HDACs), which are crucial in cancer progression and treatment. Inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, potentially through interference with bacterial metabolism or cell wall synthesis .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of various quinoline derivatives against M. tuberculosis. Among them, compounds similar to this compound demonstrated higher efficacy than standard treatments like isoniazid .

- Anticancer Properties : Research focused on the effects of quinoline derivatives on cancer cell lines showed that the compound effectively inhibited HDACs, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in pancreatic cancer cells .

- Mechanistic Insights : Structural studies revealed that the compound binds effectively to the active site of carbonic anhydrase II, suggesting a dual mechanism where it not only inhibits enzyme activity but also potentially alters cellular pH regulation .

Propiedades

IUPAC Name |

2-cyclohexylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,1-3,6-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMLFRMFHRJNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.